(1S,2S)-1-Amino-1-(2-furyl)propan-2-OL
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Overview
Description
(1S,2S)-1-Amino-1-(2-furyl)propan-2-OL is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes an amino group and a furan ring, making it a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-1-(2-furyl)propan-2-OL typically involves asymmetric hydrogenation of prochiral ketones. This method is practical and widely used both in laboratory and industrial scales. The catalytic, asymmetric hydrogenation (AH) of prochiral ketones is the most practical and simplest method to access enantiomerically enriched secondary alcohols . Ruthenium complexes bearing chiral ligands are among the most commonly used catalysts for AH and asymmetric transfer hydrogenation (ATH), followed by rhodium and iridium .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of robust and reactive molecular catalysts. The reactivity and selectivity can be finely tuned by changing the bulkiness, chirality, and electronic properties of the auxiliaries on the metal center of the catalyst . High turnover numbers (TONs) and turnover frequencies (TOFs) are attainable with a combination of well-defined metal catalysts and suitable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-Amino-1-(2-furyl)propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include molecular hydrogen for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce different alcohols or amines .
Scientific Research Applications
(1S,2S)-1-Amino-1-(2-furyl)propan-2-OL has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of fine chemicals and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of agrochemicals, flavors, and fragrances.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1S,2S)-1-Amino-1-(2-furyl)propan-2-OL include other chiral amino alcohols and furan derivatives. Some examples are:
- (1R,2R)-1-Amino-1-(2-furyl)propan-2-OL
- (1S,2S)-1-Amino-1-(2-thienyl)propan-2-OL
- (1S,2S)-1-Amino-1-(2-pyridyl)propan-2-OL
Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry and the presence of the furan ring. This unique structure imparts distinct reactivity and binding properties, making it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C7H11NO2 |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-(furan-2-yl)propan-2-ol |
InChI |
InChI=1S/C7H11NO2/c1-5(9)7(8)6-3-2-4-10-6/h2-5,7,9H,8H2,1H3/t5-,7-/m0/s1 |
InChI Key |
XZPWGLRBIYTALR-FSPLSTOPSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CO1)N)O |
Canonical SMILES |
CC(C(C1=CC=CO1)N)O |
Origin of Product |
United States |
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